Alkylation: Alkylation of the nitrogen atoms in the piperazine ring can significantly alter the compound's pharmacological profile. For example, studies have shown that N-alkylation can impact a compound's ability to interact with receptors [].
Oxidation: Oxidation of the sulfur atom in the sulfonyl group from sulfanyl to sulfonyl can also impact a compound's activity. One study showcased this effect by demonstrating the change in antileishmanial activity when sulfanyl compounds were oxidized to their sulfonyl analogs [].
Receptor binding: Many analogs, like Sch.336, act as receptor ligands, either agonists or antagonists, modulating the activity of their target receptors [].
Interference with protein-protein interactions: Some compounds with this core structure may disrupt critical protein-protein interactions involved in disease processes. This mechanism was explored in the development of 1,2,3-triazole derivatives designed to target the S100A2-p53 complex, a potential target for pancreatic cancer treatment [, ].
Anticancer agents: Several studies highlighted the potential of 1,2,3-triazole derivatives containing the piperazine-sulfonyl moiety as anticancer agents [, ]. The compounds exhibited promising activity against various cancer cell lines, including pancreatic, breast, and lung cancer cells.
Anti-inflammatory agents: The analog Sch.336 has shown significant anti-inflammatory effects in various animal models by acting as a selective CB2 receptor inverse agonist []. It effectively reduced leukocyte trafficking and blocked ovalbumin-induced lung eosinophilia, suggesting potential for treating inflammatory disorders.
Antimicrobial agents: Derivatives containing nitroimidazole and benzoate moieties linked by sulfanyl or sulfonyl groups exhibited promising antileishmanial activity []. This finding highlights the potential of such compounds for developing new treatments for parasitic infections.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: